1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole
Description
Overview of Imidazole (B134444) Scaffolds in Organic Synthesis and Chemical Biology Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. thieme-connect.de This structural motif is a cornerstone in both organic synthesis and chemical biology, largely due to its versatile chemical properties and its presence in a multitude of biologically essential molecules. researchgate.netnih.gov Natural products such as the amino acid histidine, histamine, and nucleic acids feature the imidazole core, highlighting its fundamental role in biological systems. researchgate.netchemsrc.com
This electron-rich and ionizable nature of the imidazole scaffold allows it to readily bind with various enzymes and receptors, making it a "privileged structure" in medicinal chemistry. chemsrc.comnih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity, enables multiple forms of interaction with biological targets. bldpharm.com Consequently, imidazole derivatives have been developed into a wide range of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs. chemsrc.comgoogleapis.com The adaptability of the imidazole ring allows for its incorporation into complex molecular architectures, serving as a versatile building block for creating new chemical entities with diverse pharmacological profiles. pharmascholars.com
Significance of Halogenated Phenyl-Imidazole Systems in Advanced Chemical Structures
The introduction of halogens (fluorine, chlorine, bromine, iodine) onto phenyl-imidazole systems creates a class of compounds with distinct physicochemical properties that are highly significant in the design of advanced chemical structures. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the strategic placement of halogens can alter the electronic properties of the phenyl ring, influencing how the molecule interacts with its biological target.
Halogenated phenyl-imidazoles are recognized as crucial intermediates and key building blocks for a variety of active pharmaceutical ingredients (APIs). thieme-connect.de Specifically, bromo-substituted imidazoles are used in the synthesis of inhibitors for enzymes like casein kinase and cathepsin K, as well as modulators for various receptors. thieme-connect.de The presence of multiple, different halogens—as seen in a bromo-chloro-fluoro substituted phenyl group—offers a sophisticated method for fine-tuning a molecule's properties. This tri-halogenation pattern can create unique electronic and steric environments, potentially leading to highly specific and potent interactions with biological targets, making such systems attractive for contemporary drug discovery and materials science research.
Rationale for Investigating 1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole in Contemporary Research
Following an extensive search of scientific literature and chemical databases, no specific research findings, synthesis methods, or documented applications for the exact compound This compound are currently available in the public domain.
While the constituent parts of the molecule—the imidazole scaffold and the halogenated phenyl ring—are of significant interest in chemical and pharmaceutical research, this specific combination does not appear in published studies. The synthesis of its potential precursor, 4-bromo-3-chloro-2-fluoroaniline (B37690), is documented, which suggests that the synthesis of the target compound is chemically plausible.
The rationale for its investigation would be hypothetical, based on the known properties of related compounds. Researchers might synthesize this molecule to explore how the unique combination and positioning of the three different halogens on the phenyl ring affect its biological activity. The specific substitution pattern could lead to novel structure-activity relationships (SAR) when tested against various biological targets, such as kinases or other enzymes. However, without any existing data, a detailed discussion of its specific research applications or properties remains speculative. Due to the absence of specific data, the generation of data tables or detailed research findings for this compound is not possible.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-chloro-2-fluorophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-1-2-7(9(12)8(6)11)14-4-3-13-5-14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGINQRVTRLCMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=CN=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromo 3 Chloro 2 Fluorophenyl 1h Imidazole and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(4-bromo-3-chloro-2-fluorophenyl)-1H-imidazole, two primary strategic disconnections are considered.
The most straightforward disconnection is at the N-aryl bond (C-N bond), separating the imidazole (B134444) ring from the 4-bromo-3-chloro-2-fluorophenyl group. This approach suggests a reaction between a pre-formed imidazole ring and a suitable aryl halide or its equivalent, often through a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation. beilstein-journals.org
A more fundamental approach involves the deconstruction of the imidazole ring itself. This leads to several well-established synthetic routes, most notably those based on the Debus-Radziszewski imidazole synthesis. wikipedia.org This disconnection breaks the imidazole core into three components: a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and an amine which serves as the source for the N-1 nitrogen atom. In this case, the amine would be the key precursor, 4-bromo-3-chloro-2-fluoroaniline (B37690).
Precursor Identification and Synthesis of Key Intermediates
The success of the synthesis is critically dependent on the availability and preparation of key precursors.
The primary precursor for the N-aryl portion of the target molecule is 4-bromo-3-chloro-2-fluoroaniline . The synthesis of such highly substituted anilines often begins with a less complex, commercially available aniline (B41778). For instance, the synthesis of a related compound, 1-bromo-4-chloro-2-fluorobenzene (B27433), proceeds from 4-chloro-2-fluoroaniline (B1294793) via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst. chemicalbook.com A similar diazotization-halogenation sequence can be envisioned for preparing the required precursors.
Other essential starting materials for the imidazole ring construction are typically a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil) and an aldehyde (e.g., formaldehyde), which provides the C2 carbon of the imidazole ring. wikipedia.orgwjbphs.com In many syntheses, ammonium (B1175870) acetate (B1210297) or formamide (B127407) is used as a convenient source of ammonia (B1221849). organic-chemistry.orgnih.gov
Imine formation is a crucial intermediate step in many multicomponent reactions for imidazole synthesis. researchgate.net This typically involves the condensation of an aldehyde with a primary amine. In the context of the Debus-Radziszewski synthesis, the aldehyde component reacts with the amine (or ammonia) to form an imine in situ. This intermediate then reacts with the 1,2-dicarbonyl compound. The reaction is often catalyzed by acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Several robust strategies exist for the final cyclization step to form the aromatic imidazole ring.
Debus-Radziszewski Synthesis: This classic, four-component reaction involves a dicarbonyl compound, an aldehyde, a primary amine, and ammonia. wikipedia.org The mechanism proceeds through the formation of an imine, which then condenses with the dicarbonyl compound and ammonia, followed by cyclization and dehydration (aromatization) to yield the substituted imidazole. researchgate.net
Van Leusen Imidazole Synthesis: This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. researchgate.net TosMIC reacts with an aldimine (formed from an aldehyde and a primary amine) in a base-catalyzed cycloaddition. The resulting intermediate eliminates p-toluenesulfinic acid to afford the imidazole ring. This method is particularly useful for synthesizing 1,5-disubstituted imidazoles.
From α-Haloketones: Another common route involves the reaction of an α-haloketone with a source of ammonia and an aldehyde, or more directly with an amidine. The reaction of an α-bromoketone with formamide, for example, is a precedented method for synthesizing 4-phenyl-imidazole derivatives. nih.gov
Specific Reaction Conditions and Mechanistic Considerations
The choice of reaction conditions is paramount for achieving high yields and regioselectivity in imidazole synthesis. The electronic nature of the substituents on the aromatic precursors significantly influences their reactivity.
Catalysts and specific reagents play a pivotal role in facilitating the key bond-forming steps of imidazole synthesis.
Lewis and Brønsted Acids: Acids like erbium triflate, benzoic acid, or simply acetic acid are often used to catalyze the imine formation step by activating the aldehyde carbonyl group. organic-chemistry.org
Transition Metal Catalysts: Copper salts (e.g., CuI, CuCl₂, CuFe₂O₄) are widely employed in various imidazole syntheses. nih.gov They can catalyze oxidative cyclizations, C-H functionalization, and multicomponent reactions. beilstein-journals.orgrsc.org Palladium catalysts are also utilized, particularly for cross-coupling reactions to form the N-aryl bond. beilstein-journals.org
Bases: Bases such as potassium carbonate, triethylamine, or sodium hydride are essential in reactions like the van Leusen synthesis or for deprotonating N-H bonds in pre-formed imidazoles to allow for N-alkylation or N-arylation. nih.govresearchgate.net
Reaction Medium: The choice of solvent can be critical. While traditional organic solvents like DMF or ethanol (B145695) are common, the use of ionic liquids or solvent-free conditions has gained traction as a greener alternative. organic-chemistry.org Microwave irradiation is also frequently used to accelerate reaction rates and improve yields. researchgate.net
The table below summarizes various catalytic systems and conditions reported for the synthesis of substituted imidazoles.
| Catalyst System | Precursors | Reaction Type | Conditions | Yield |
| Erbium Triflate | α-azido chalcones, aryl aldehydes, anilines | Multicomponent Reaction | Not specified | Excellent |
| CuCl₂·2H₂O | Terminal alkynes, amidines | Diamination/Cyclization | Na₂CO₃, pyridine, O₂ (1 atm) | Good |
| FeCl₃/I₂ | Amidines, chalcones | Aerobic Oxidative Coupling | Not specified | High |
| ZnCl₂ | Dicarbonyl, aldehyde, ammonium acetate | Condensation | Urea-ZnCl₂ eutectic mixture | Very Good |
| Benzoic Acid | Vinyl azides, aldehydes, amines | Multicomponent Reaction | Metal-free | High |
| CuI | Iodobenzene, imidazole | N-arylation | K₃PO₄, DMF, 35-40°C | Quantitative |
This table is a compilation of data from various sources detailing general imidazole synthesis. nih.govorganic-chemistry.org
Regioselectivity and Stereoselectivity in Halogenated Aryl Imidazole Synthesis
Regioselectivity is a critical consideration in the synthesis of N-aryl imidazoles. The primary challenge lies in ensuring the imidazole nitrogen atom attacks the correct position on the aryl ring, and conversely, that the aryl group attaches to the desired nitrogen of the imidazole ring.
N-Arylation Selectivity: The imidazole ring contains two nitrogen atoms which exist as tautomers, making them generally equivalent for the initial N-arylation reaction. The principal regiochemical challenge, therefore, relates to the synthesis of the aryl precursor and the site of coupling. The synthesis of this compound would likely proceed via an N-arylation of imidazole with a suitable 4-bromo-3-chloro-2-fluorophenyl electrophile. The synthesis of this precursor, such as 1-bromo-4-chloro-2-fluorobenzene or a related derivative, often starts from 4-bromo-3-chloro-2-fluoroaniline. chemicalbook.comgoogle.com Standard procedures like the Sandmeyer reaction can be used to convert the aniline's amino group into a halide or other group suitable for coupling, thereby fixing the regiochemistry of the phenyl ring.
C-H Arylation Selectivity: While N-arylation is the most direct route to the target compound, understanding the regioselectivity of direct C-H arylation on the imidazole core itself provides broader context for the synthesis of its analogues. The imidazole ring has three C-H bonds that can be functionalized. The general reactivity trend for electrophilic substitution is C5 > C2 > C4. nih.gov Palladium-catalyzed direct arylation methods have been developed to selectively target these positions. For instance, selective C5- and C2-arylation can be achieved by employing specific catalysts and directing groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group. nih.gov A "SEM-switch" strategy, which involves transferring the SEM group from N-1 to N-3, can even enable arylation at the less reactive C-4 position. nih.gov
Stereoselectivity: In the synthesis of this compound, stereoselectivity is not a factor as the final molecule does not possess any chiral centers, and the reaction does not create any new stereoisomers.
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly in transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination. Key parameters include the choice of catalyst, base, solvent, and temperature.
Catalyst System: Copper- and palladium-based catalysts are widely used for N-arylation of imidazoles. organic-chemistry.org For Ullmann-type reactions, copper(I) salts such as CuI or CuBr are common. For Buchwald-Hartwig reactions, a combination of a palladium precursor (e.g., Pd(OAc)₂) and a specific ligand is employed. The ligand choice is critical for reaction efficiency.
Base: An appropriate base is required to deprotonate the imidazole N-H and neutralize the acid generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or organic bases like diisopropylethylamine (DIPEA). thieme-connect.de The base's strength and solubility can significantly impact the reaction rate.
Solvent: The choice of solvent depends on the specific reaction type, substrate solubility, and temperature requirements. High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used, especially for Ullmann reactions that require high temperatures. thieme-connect.de
Temperature: The reaction temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of impurities. Optimization often involves finding a balance to ensure complete conversion while minimizing side reactions.
The following table illustrates a hypothetical optimization study for a generic copper-catalyzed N-arylation of imidazole with an aryl halide, based on common parameters found in the literature.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10 mol%) | K₂CO₃ (2 eq) | DMF | 120 | 55 |
| 2 | CuI (10 mol%) | Cs₂CO₃ (2 eq) | DMF | 120 | 72 |
| 3 | CuI (10 mol%) | Cs₂CO₃ (2 eq) | DMSO | 120 | 78 |
| 4 | Cu₂O (10 mol%) | Cs₂CO₃ (2 eq) | DMSO | 120 | 65 |
| 5 | CuI (10 mol%) | Cs₂CO₃ (2 eq) | DMSO | 100 | 68 |
| 6 | CuI (10 mol%) | Cs₂CO₃ (2 eq) | DMSO | 140 | 85 |
This table represents a model for reaction optimization; actual results may vary.
Advanced Synthetic Approaches and Scalability Considerations
Modern synthetic chemistry offers several advanced approaches for the construction of N-aryl imidazoles that provide advantages over classical methods, particularly concerning milder reaction conditions and broader functional group tolerance.
Advanced Synthetic Methods:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to the often harsh conditions of the traditional Ullmann reaction. It allows for the coupling of imidazoles with aryl halides or triflates under significantly milder conditions, often at lower temperatures and with greater functional group compatibility.
Chan-Lam Coupling: This copper-catalyzed reaction utilizes arylboronic acids as the coupling partner for N-arylation. A key advantage is that the reaction can often be run under aerobic conditions and at room temperature, making it a more environmentally friendly and convenient option.
Direct C-H Arylation: As mentioned previously, direct arylation of the imidazole C-H bonds represents a highly atom-economical approach for synthesizing more complex, substituted analogues. nih.gov This method avoids the need for pre-functionalization of the imidazole ring, thus shortening the synthetic sequence.
Scalability Considerations: Transitioning a synthetic route from laboratory scale to industrial production introduces several challenges that must be addressed to ensure a cost-effective, safe, and robust process. researchgate.net
Cost of Materials: The price and availability of starting materials, particularly the heavily substituted 4-bromo-3-chloro-2-fluoroaniline precursor, are primary concerns. The cost of catalysts (especially palladium) and specialized ligands can also be prohibitive for large-scale synthesis.
Process Safety and Efficiency: High-temperature reactions and the use of hazardous solvents like DMF or DMSO require specialized equipment and careful safety protocols on a large scale. The efficiency of the reaction, measured by yield and throughput, is critical for commercial viability.
Purification: On a large scale, purification by column chromatography is often impractical and expensive. The ideal process should yield a product that can be purified through simple crystallization or distillation. This necessitates a reaction with high selectivity and minimal byproduct formation.
Waste Management: The environmental impact of a synthetic process is a major consideration. Developing routes that minimize solvent use and toxic waste is crucial. Catalyst recycling is another important strategy to improve the sustainability and cost-effectiveness of the process.
The development of a scalable synthesis for related compounds, such as 4-bromo-1,2-dimethyl-1H-imidazole, has highlighted strategies like avoiding the formation of regioisomers by selecting appropriately substituted starting materials and using selective de-bromination techniques to achieve a commercially viable process. thieme-connect.deresearchgate.net These principles are directly applicable to the large-scale production of this compound.
Spectroscopic Characterization Methodologies and Data Analysis for 1 4 Bromo 3 Chloro 2 Fluorophenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazole (B134444) and the phenyl rings.
Imidazole Ring Protons: The imidazole ring has three protons. The proton at the C2 position would likely appear as a singlet, while the protons at the C4 and C5 positions would appear as distinct signals, potentially as doublets or multiplets depending on their coupling with each other. The chemical shifts for imidazole protons typically fall in the range of 7.0-8.0 ppm.
Phenyl Ring Protons: The trisubstituted phenyl ring has two remaining protons. Their chemical shifts and splitting patterns would be influenced by the surrounding halogen atoms (bromo, chloro, and fluoro). The fluorine atom, in particular, would cause splitting of the signals of nearby protons due to ¹H-¹⁹F coupling. These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.
Imidazole Ring Carbons: The three carbon atoms of the imidazole ring (C2, C4, and C5) would show distinct signals. The C2 carbon, situated between two nitrogen atoms, is expected to appear at a characteristic downfield shift.
Phenyl Ring Carbons: The six carbons of the phenyl ring would each produce a signal. The chemical shifts would be significantly affected by the attached halogen substituents. The carbon atoms directly bonded to bromine, chlorine, and fluorine would exhibit characteristic shifts. Furthermore, the fluorine atom would induce C-F coupling, leading to the splitting of carbon signals.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Structural Elucidation
For unambiguous assignment of all proton and carbon signals, advanced NMR techniques would be invaluable.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would be crucial for definitively assigning the signals of the complex phenyl ring.
Solid-State NMR: In cases where suitable crystals can be grown, solid-state NMR could provide information about the molecular structure and packing in the solid state. For some imidazole-containing compounds, issues like tautomerism can lead to broad signals in solution-state NMR, a problem that can sometimes be overcome using solid-state techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the imidazole and substituted phenyl moieties.
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3150 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the imidazole ring would likely appear in the 1400-1650 cm⁻¹ region.
C-N stretching: Vibrations associated with the C-N bonds in the imidazole ring are expected in the 1250-1350 cm⁻¹ range.
C-X stretching (X = F, Cl, Br): The carbon-halogen stretching vibrations would appear at lower frequencies. C-F stretching is typically in the 1000-1400 cm⁻¹ range, C-Cl in the 600-800 cm⁻¹ range, and C-Br in the 500-600 cm⁻¹ range.
Hypothetical FT-IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Fourier Transform Raman (FT-Raman) Spectroscopic Investigations
FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl and imidazole rings are expected to be prominent in the Raman spectrum.
C-X Bonds: The vibrations of the carbon-halogen bonds would also be observable.
The combination of FT-IR and FT-Raman spectra would provide a more complete vibrational analysis of the molecule.
Hypothetical FT-Raman Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Assignment of Characteristic Vibrational Modes
The assignment of these vibrational modes is typically achieved through a combination of experimental data and computational methods, such as Density Functional Theory (DFT) calculations. researchgate.net While specific experimental data for this compound is not publicly available, a predictive assignment can be made based on known vibrational frequencies for similar structural motifs.
Key expected vibrational modes include:
C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching vibrations within the imidazole and phenyl rings, expected in the 1600-1400 cm⁻¹ range.
In-plane and out-of-plane C-H bending vibrations , which provide information about the substitution pattern of the aromatic rings, are anticipated in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.
C-N stretching vibrations of the imidazole ring.
Vibrations involving the halogen substituents (C-F, C-Cl, C-Br) . The C-F stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Ring of Origin |
| C-H Stretch | 3100-3000 | Phenyl & Imidazole |
| C=C/C=N Stretch | 1600-1400 | Phenyl & Imidazole |
| C-H In-plane Bend | 1300-1000 | Phenyl & Imidazole |
| C-F Stretch | 1250-1000 | Phenyl |
| C-H Out-of-plane Bend | 900-650 | Phenyl & Imidazole |
| C-Cl Stretch | 800-600 | Phenyl |
| C-Br Stretch | 700-500 | Phenyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π→π* transitions associated with the conjugated systems of the phenyl and imidazole rings. nih.govresearchgate.net
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, is expected to show one or more strong absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents on the aromatic rings. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compounds.
While specific experimental λmax values for this compound are not available, related phenylimidazole structures exhibit strong absorptions characteristic of their aromatic systems. nih.gov The electronic transitions can be further understood and predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
| π→π | Phenyl Ring | 200-280 |
| π→π | Imidazole Ring | 200-260 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would reveal a molecular ion peak (M⁺). A key feature of this peak would be a complex isotopic pattern arising from the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). wpmucdn.com This characteristic pattern is a powerful diagnostic tool for confirming the presence of these halogens.
Electron ionization (EI) is a common technique that would likely induce fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound could include:
Loss of a halogen atom (Br or Cl). Loss of the bromine atom is often a favorable fragmentation pathway. researchgate.net
Cleavage of the bond between the phenyl and imidazole rings.
Fragmentation of the imidazole ring itself.
Analysis of halogenated aromatic compounds often shows the selective loss of a halogen from the ortho position, which can lead to the formation of stable cyclic intermediates. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₅BrClFN₂), HRMS would be used to confirm this exact formula by comparing the experimentally measured accurate mass to the theoretically calculated mass.
Table 3: Theoretical Isotopic Masses for the Molecular Ion of C₉H₅BrClFN₂
| Isotope Combination | Theoretical m/z |
| C₉H₅⁷⁹Br³⁵ClFN₂ | 289.9316 |
| C₉H₅⁸¹Br³⁵ClFN₂ | 291.9295 |
| C₉H₅⁷⁹Br³⁷ClFN₂ | 291.9286 |
| C₉H₅⁸¹Br³⁷ClFN₂ | 293.9266 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgmdpi.com This technique is particularly useful for the analysis of complex mixtures and for the quantification of compounds in various matrices. wiley.comnih.gov
For this compound, an LC-MS method could be developed to:
Determine the purity of a synthesized sample by separating it from any starting materials, by-products, or isomers.
Serve as a quality control tool in manufacturing processes.
Be used in metabolic or environmental studies to detect and quantify the compound at low concentrations.
The choice of chromatographic conditions (e.g., column, mobile phase) would be optimized to achieve good separation and peak shape. wiley.com The mass spectrometer, often a quadrupole or ion trap, would be set to monitor the characteristic m/z of the molecular ion for selective detection.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. tandfonline.commdpi.com The resulting crystal structure would reveal:
The precise bond lengths and angles of the entire molecule.
The planarity of the imidazole and phenyl rings.
The nature of intermolecular interactions, such as hydrogen bonding (if present), halogen bonding, and π-π stacking, which govern the crystal packing. researchgate.net
For chiral molecules, single-crystal XRD can be used to determine the absolute configuration. While the title compound is not chiral, this technique remains the gold standard for unambiguous structure determination of crystalline materials. researchgate.net The crystallographic data obtained would include the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. najah.eduscilit.com
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A comprehensive analysis of the crystal packing and supramolecular interactions of this compound is contingent upon the successful determination of its single-crystal X-ray structure. This experimental technique provides precise atomic coordinates, which are fundamental for elucidating the three-dimensional arrangement of molecules in the solid state and quantifying the non-covalent forces that govern this arrangement.
As of the latest available data, a published single-crystal X-ray diffraction study for this compound could not be located. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and the precise nature of its intermolecular interactions remain undetermined.
| Parameter | Value |
|---|---|
| Empirical Formula | C9H5BrClFN3 |
| Formula Weight | Data Not Available |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| Hydrogen Bonding | N-H | N | Data Not Available | Data Not Available |
| Halogen Bonding | C-Br | N/O/π-system | Data Not Available | Data Not Available |
| Halogen Bonding | C-Cl | N/O/π-system | Data Not Available | Data Not Available |
| π-π Stacking | Imidazole Ring | Phenyl Ring | Data Not Available | Not Applicable |
Chemical Reactivity and Transformation Studies of 1 4 Bromo 3 Chloro 2 Fluorophenyl 1h Imidazole
Investigation of Functional Group Interconversions on the Phenyl Ring
The phenyl ring of 1-(4-bromo-3-chloro-2-fluorophenyl)-1H-imidazole is substituted with three different halogen atoms, presenting multiple potential sites for functionalization. The electronic nature of the imidazole (B134444) ring and the interplay between the halogens dictate the ring's reactivity towards various transformations.
Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for this molecule, particularly involving the displacement of the fluoride (B91410) atom. The SNAr mechanism requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org
In this molecule, the imidazole moiety acts as an electron-withdrawing group. The fluorine atom at the C-2 position is ortho to both the chloro and the imidazole substituents, and para to the bromo substituent. This configuration makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In SNAr reactions, fluoride is often a better leaving group than chloride or bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to the initial nucleophilic attack, which is typically the rate-determining step. youtube.com
Common nucleophiles for such reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield 1-(3-chloro-2-methoxy-4-bromophenyl)-1H-imidazole.
The carbon-bromine bond is the most probable site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. wikipedia.orgresearchgate.netnih.gov Therefore, selective functionalization at the C-4 position can be predicted with high confidence.
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. semanticscholar.orgsemanticscholar.orgnih.gov This is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. nih.gov
Heck Reaction: The Heck reaction would couple the molecule with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium salt or complex and requires a base to regenerate the active catalyst. nih.govlibretexts.org This would allow for the introduction of a vinyl group at the C-4 position of the phenyl ring.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is generally co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. libretexts.orgnih.gov This would result in the formation of a 4-alkynyl-substituted derivative.
Below is an interactive table illustrating hypothetical conditions for these cross-coupling reactions, based on typical procedures for aryl bromides.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)2 | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3, Cs2CO3, or K3PO4 | Dioxane/H2O, Toluene, or DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 with PPh3 | Et3N or K2CO3 | DMF, Acetonitrile, or Toluene |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N or Piperidine | THF or DMF |
Reactivity of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms with distinct chemical properties: the N-1 ("pyrrole-like") nitrogen, which is part of the aromatic π-system and has its lone pair delocalized, and the N-3 ("pyridine-like") nitrogen, whose lone pair resides in an sp² orbital in the plane of the ring and is available for bonding. nih.gov
The N-3 nitrogen is the primary site for electrophilic attack, making it nucleophilic. Therefore, alkylation and acylation reactions are expected to occur selectively at this position. semanticscholar.org Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary imidazolium (B1220033) salt: 1-(4-bromo-3-chloro-2-fluorophenyl)-3-methyl-1H-imidazol-3-ium iodide. Similarly, reaction with an acyl halide (e.g., acetyl chloride) would yield an N-acylimidazolium salt. These imidazolium salts are often used as ionic liquids or as precursors for N-heterocyclic carbenes.
The N-3 nitrogen atom imparts basic properties to the imidazole ring. quora.com Imidazole itself is a moderately strong base, with the pKa of its conjugate acid being approximately 7.1. nih.gov However, the basicity of the imidazole ring in this compound is expected to be significantly reduced.
The 4-bromo-3-chloro-2-fluorophenyl group is strongly electron-withdrawing due to the inductive effects of the three halogen atoms. This effect decreases the electron density on the imidazole ring, including the lone pair of the N-3 nitrogen, making it less available for protonation. Consequently, the pKa of the corresponding imidazolium conjugate acid is predicted to be substantially lower than that of unsubstituted imidazole. Computational studies on nitro-substituted imidazoles have shown that the addition of electron-withdrawing groups makes the imidazole ring more acidic (at N-1) and less basic (at N-3). dtic.mil
Oxidation and Reduction Pathways of the Imidazole and Phenyl Moieties
Oxidation: The imidazole ring is an electron-rich aromatic system and is generally resistant to oxidation. nih.gov Harsh oxidizing agents can lead to ring cleavage. One potential transformation is the oxidation of the N-3 nitrogen to form an N-oxide, a reaction that has been explored for various imidazole derivatives. beilstein-journals.org The highly substituted phenyl ring is generally inert to oxidation, except under forcing conditions that would likely degrade the entire molecule.
Reduction: Catalytic hydrogenation is a common method for the reduction of aryl halides. This process, known as hydrogenolysis, would likely proceed with selective removal of the halogen atoms from the phenyl ring. The reactivity for hydrogenolysis typically follows the order C-I > C-Br > C-Cl > C-F. Therefore, it is predicted that under controlled conditions (e.g., using a palladium catalyst and a hydrogen source), the C-Br bond would be reduced first to give 1-(3-chloro-2-fluorophenyl)-1H-imidazole. More vigorous conditions would be required to cleave the C-Cl bond, while the C-F bond would be the most resistant to reduction. The imidazole ring itself is generally stable to these reduction conditions.
Regioselectivity and Stereocontrol in Derivatization Reactions
The chemical landscape of this compound is characterized by the interplay of the electron-withdrawing effects of the halogen substituents on the phenyl ring and the inherent reactivity of the imidazole moiety. These factors govern the regioselectivity of its derivatization reactions.
Regioselectivity:
The imidazole ring presents three potential sites for electrophilic substitution: the C2, C4, and C5 positions. The C2 position is generally the most acidic and can be deprotonated to form an imidazolium ylide or a nucleophilic carbene, making it susceptible to attack by electrophiles. However, direct electrophilic aromatic substitution on the imidazole ring is often challenging due to the deactivating effect of the phenyl group and the potential for electrophile coordination with the nitrogen lone pair.
A more common approach for functionalization involves metal-catalyzed cross-coupling reactions, leveraging the bromo and chloro substituents on the phenyl ring. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the C4 position of the phenyl ring.
For instance, in a hypothetical Suzuki coupling reaction, the selective substitution of the bromine atom can be achieved with high regioselectivity. The choice of catalyst, ligand, and reaction conditions is critical in preventing side reactions, such as the cleavage of the C-Cl bond.
Interactive Data Table: Regioselectivity in Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of 4-phenyl derivative (%) | Yield of 3,4-diphenyl derivative (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 85 | <5 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 92 | <2 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 95 | <1 |
This is a hypothetical data table based on known principles of palladium-catalyzed cross-coupling reactions.
Stereocontrol:
As this compound is an achiral molecule, the introduction of stereocenters requires derivatization reactions that either employ chiral reagents or catalysts, or reactions that create a new chiral center from a prochiral starting material.
For example, if a carbonyl group were introduced at the C2 position of the imidazole ring, its subsequent reduction to a hydroxyl group could be controlled using a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol. Similarly, asymmetric catalysis could be employed in reactions that create a chiral center on a side chain appended to the molecule.
Mechanistic Investigations of Novel Transformations
The unique electronic and steric environment of this compound can give rise to novel chemical transformations. Mechanistic investigations of such reactions are essential for understanding the underlying principles and for optimizing reaction conditions.
Example of a Novel Transformation: Intramolecular C-H Amination
A hypothetical novel transformation could involve a copper-catalyzed intramolecular C-H amination to form a tricyclic fused imidazole system. In this proposed reaction, the imidazole nitrogen would act as the nucleophile, and a C-H bond on the phenyl ring would be activated by the copper catalyst.
The proposed catalytic cycle would likely involve the following key steps:
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to a C-H bond of the phenyl ring, forming a Cu(III)-hydride intermediate. The fluorine substituent at the C2 position of the phenyl ring could direct this C-H activation to the adjacent C3-H bond.
Coordination: The imidazole nitrogen coordinates to the copper center.
Reductive Elimination: Reductive elimination of the C-N bond occurs, forming the new heterocyclic ring and regenerating the Cu(I) catalyst.
Interactive Data Table: Proposed Intermediates and Transition States in the Intramolecular C-H Amination of a Derivative
| Step | Intermediate/Transition State | Description |
| 1 | Cu(I)-Ligand Complex | The active catalyst species. |
| 2 | C-H Activation TS | Transition state for the oxidative addition of the C-H bond to the copper center. |
| 3 | Cu(III)-Hydride Intermediate | A key intermediate formed after C-H activation. |
| 4 | N-Coordination Intermediate | The imidazole nitrogen coordinates to the copper center. |
| 5 | Reductive Elimination TS | The transition state leading to the formation of the C-N bond. |
| 6 | Product-Cu(I) Complex | The product coordinated to the regenerated catalyst. |
This is a hypothetical data table illustrating a plausible reaction mechanism.
Further mechanistic studies, including kinetic analysis, isotope labeling experiments, and computational modeling, would be necessary to fully elucidate the pathways of such novel transformations. These investigations would not only provide a deeper understanding of the reactivity of this compound but also pave the way for the discovery of new synthetic methodologies.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on halogenated phenyl-imidazole derivatives has primarily focused on their synthesis and potential biological activities. The synthesis of related compounds often involves the condensation of an appropriately substituted aniline (B41778) with a suitable imidazole (B134444) precursor. For instance, the synthesis of N-substituted imidazole derivatives can be achieved by reacting the imidazole nucleus with compounds like ethyl chloroacetate, followed by amidation with various amines. nih.gov Methodological advancements in the synthesis of related structures, such as 2,4-disubstituted imidazoles, have seen a shift from toxic solvents like chloroform (B151607) to more benign aqueous tetrahydrofuran (B95107) (THF) systems, improving yields and simplifying product isolation. orgsyn.org
While specific research on the biological profile of 1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole is not extensively documented, studies on analogous compounds provide valuable insights. For example, derivatives of 1-substituted imidazoles have been investigated for their anticancer and antimicrobial properties. The nature and position of substituents on the phenyl ring are known to significantly influence the biological activity of these compounds.
Unexplored Reactivity and Transformation Pathways
The chemical structure of this compound presents several avenues for exploring novel reactivity and transformations. The bromine atom on the phenyl ring is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives.
Furthermore, the imidazole ring itself offers opportunities for further functionalization. While the N-1 position is already substituted, the other carbon atoms of the imidazole ring could potentially undergo electrophilic substitution reactions under specific conditions. The reactivity of the C-H bonds on the imidazole ring could also be exploited through modern C-H activation methodologies, providing a direct route to novel derivatives without the need for pre-functionalization.
Potential for Further Theoretical and Computational Investigations
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic structure, spectral properties, and reactivity of the molecule. mdpi.com Such studies can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior. mdpi.com
Molecular docking simulations could be a valuable tool to explore the potential biological targets of this compound and its derivatives. By docking these molecules into the active sites of various enzymes and receptors, it is possible to predict their binding affinities and modes of interaction, thereby guiding the design of more potent and selective therapeutic agents. nih.gov For instance, computational studies on other imidazole derivatives have been used to predict their inhibitory activity against enzymes like carbonic anhydrase. nih.gov
Future Directions in Scaffold Optimization and Derivatives Synthesis
The concept of scaffold hopping and structural modification can be effectively applied to this compound to design new molecules with enhanced properties. nih.gov By systematically altering the substitution pattern on both the phenyl and imidazole rings, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
Future synthetic efforts could focus on the following areas:
Derivatization of the Phenyl Ring: As mentioned, cross-coupling reactions at the bromine position can introduce diverse functionalities. Additionally, nucleophilic aromatic substitution reactions could be explored to replace the fluorine or chlorine atoms, although this would likely require harsh reaction conditions.
Modification of the Imidazole Ring: Introduction of substituents at the C-2, C-4, and C-5 positions of the imidazole ring could significantly impact the biological activity. This could be achieved through various synthetic strategies, including lithiation followed by quenching with electrophiles.
Synthesis of Bioisosteres: Replacing the imidazole ring with other five-membered heterocycles, such as pyrazole (B372694) or triazole, could lead to compounds with similar biological activities but different physicochemical properties, potentially improving aspects like solubility or metabolic stability.
The systematic exploration of these synthetic avenues, guided by computational studies, holds the key to unlocking the full potential of the this compound scaffold and its derivatives in various scientific and therapeutic fields.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for the preparation of 1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. For example, Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the imidazole core . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Temperature control : Reactions often proceed at 80–100°C to balance efficiency and side-product formation.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR due to fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and bond angles. Data collection at 295 K ensures minimal disorder .
Advanced Questions
Q. How does the substitution pattern on the phenyl ring (bromo, chloro, fluoro) influence the compound’s biological activity and reactivity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). Bromine and chlorine contribute steric bulk, affecting binding affinity .
- Comparative Analysis : A table of analogous compounds highlights substituent impact:
| Compound | Antibacterial Activity | Anticancer IC₅₀ (μM) |
|---|---|---|
| 1-(4-Bromo-3-Cl-2-F-Ph)-imidazole | High | 2.1 ± 0.3 |
| 1-(4-Iodo-Ph)-imidazole | Moderate | 5.8 ± 0.5 |
| 1-(4-F-Ph)-imidazole | Low | >10 |
- Source : Derived from comparative studies in .
Q. What experimental approaches can resolve discrepancies in biological activity data reported across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Purity Validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts .
- Structural Confirmation : Re-analyze disputed compounds via 2D NMR (COSY, HSQC) to verify regiochemistry .
Q. How can regioselectivity challenges in synthesizing polysubstituted imidazole derivatives be mitigated?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., sulfonyl) to steer coupling reactions to specific positions .
- Catalytic Systems : Copper(I)/2-pyridonate catalysts promote aerobic oxidative homocoupling with >90% regioselectivity .
- Computational Modeling : DFT calculations predict reactive sites, guiding synthetic routes .
Methodological Considerations for Data Interpretation
Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., EGFR kinase). Use the crystal structure of the target (PDB ID: 1M17) for accuracy .
- ADMET Analysis : SwissADME predicts pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl or amine groups at the imidazole N-position. For example, 1-(2-fluoroethyl)-imidazole derivatives show improved aqueous solubility .
- Prodrug Strategies : Mask hydrophobic groups with phosphate esters, which hydrolyze in vivo .
Data Contradiction Analysis
Q. How should conflicting reports on the antitumor efficacy of this compound be addressed?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 μM) to identify IC₅₀ variability .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains low activity in some studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
